Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate
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Overview
Description
Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is particularly interesting due to its unique structure, which includes both an ester and an enamine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate typically involves the reaction of ethyl glycinate with 2-acetyl-3-hydroxybut-2-enal under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the enamine group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced enamine groups.
Substitution: Substituted esters with various nucleophiles attached.
Scientific Research Applications
Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate involves its interaction with various molecular targets. The enamine group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate biological pathways and exert various effects on cellular processes.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl propionate: An ester with a sweet odor, used in perfumes and flavorings.
Uniqueness: Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate is unique due to its combination of an ester and an enamine functional group, which imparts distinct chemical reactivity and potential biological activities. This dual functionality sets it apart from simpler esters like ethyl acetate and methyl butyrate.
Properties
Molecular Formula |
C10H15NO4 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate |
InChI |
InChI=1S/C10H15NO4/c1-4-15-10(14)6-11-5-9(7(2)12)8(3)13/h5,12H,4,6H2,1-3H3 |
InChI Key |
OONUBZATIQKJLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN=CC(=C(C)O)C(=O)C |
Origin of Product |
United States |
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